



# ATTO 514 Phalloidin: Application Notes and Protocols for High-Resolution Actin Staining

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

ATTO 514 phalloidin is a high-affinity probe for filamentous actin (F-actin), designed for superior fluorescence microscopy. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds specifically and stoichiometrically to F-actin, preventing its depolymerization and stabilizing the filament.[1][2][3] When conjugated to the fluorescent dye ATTO 514, it provides a powerful tool for visualizing the intricate and dynamic actin cytoskeleton in fixed cells and tissues with exceptional brightness and photostability.[4][5][6] This document provides detailed application notes and protocols for the use of ATTO 514 phalloidin in actin staining for fluorescence microscopy.

**ATTO 514** is a hydrophilic fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability.[4][5][6] These properties make **ATTO 514** phalloidin an ideal choice for high-resolution imaging techniques, including super-resolution microscopy methods like STED, dSTORM, and PALM.[4][5][6]

## **Properties of ATTO 514 Phalloidin**

Quantitative data for **ATTO 514** and its phalloidin conjugate are summarized in the table below.



Property	Value	Reference
Excitation Wavelength (λabs)	511 nm	[6][7]
Emission Wavelength (λem)	532 nm	[6][7]
Molar Extinction Coefficient (εmax)	115,000 M <sup>-1</sup> cm <sup>-1</sup>	[6][7][8]
Fluorescence Quantum Yield (ηfl)	85%	[6]
Fluorescence Lifetime (τfl)	3.9 ns	[4][6]
Molecular Weight (MW)	1638 g/mol	[4][7]

# **Experimental Protocols**Reagent Preparation and Storage

#### a. ATTO 514 Phalloidin Stock Solution:

**ATTO 514** phalloidin is typically supplied as a lyophilizate.

- Reconstitution: To prepare a stock solution, dissolve the contents of the vial in methanol or a
  1:1 mixture of water and methanol.[7] For example, reconstitute 10 nmol in 1 ml to yield a 10

  µM stock solution.[7] Some suppliers suggest using methanol, DMSO, or DMF.[1]
- Storage: The lyophilized product should be stored at -20°C, protected from light and moisture, and is stable for at least three years.[4][7] The reconstituted stock solution can be stored at -20°C for up to six months.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[7][9]

### b. Reagent Recipes:

- Phosphate-Buffered Saline (PBS), pH 7.4:
  - 137 mM NaCl
  - 2.7 mM KCl

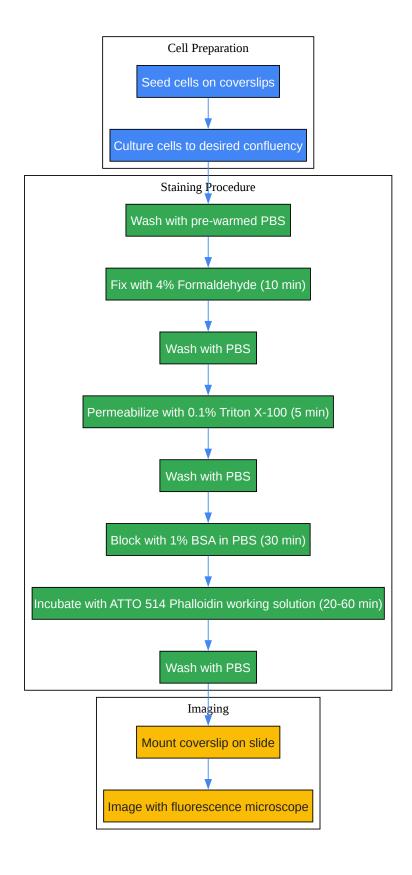


- 10 mM Na₂HPO₄
- 1.8 mM KH<sub>2</sub>PO<sub>4</sub>
- Adjust pH to 7.4.
- Fixation Solution (4% Formaldehyde in PBS):
  - Prepare fresh from a 16% or 37% formaldehyde stock solution.
  - Caution: Formaldehyde is toxic and should be handled in a fume hood.
  - It is recommended to use methanol-free formaldehyde.[2][10]
- Permeabilization Buffer (0.1% Triton X-100 in PBS):
  - Add 100 μl of Triton X-100 to 100 ml of PBS.
- Blocking Buffer (1% BSA in PBS):
  - o Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 ml of PBS.

## **Staining Protocol for Adherent Cells**

This protocol provides a general guideline for staining adherent cells grown on coverslips.





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**Fig. 1:** Experimental workflow for F-actin staining in adherent cells.



#### Methodology:

- Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
- Washing: Gently wash the cells twice with pre-warmed (37°C) PBS.[10]
- Fixation: Fix the cells with 4% formaldehyde in PBS for 10-20 minutes at room temperature. [10][11]
- Washing: Wash the cells two to three times with PBS.[10][11]
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[2]
   [11] This step is crucial for allowing the phalloidin conjugate to enter the cell and bind to Factin.
- Washing: Wash the cells two to three times with PBS.[11]
- Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[7][11]
- Staining: Prepare the **ATTO 514** phalloidin working solution by diluting the stock solution in PBS containing 1% BSA. A typical final concentration is in the nanomolar range (e.g., 1:200 to 1:1000 dilution of a 10 μM stock). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[11] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[2] [11]
- Washing: Wash the cells two to three times with PBS to remove unbound phalloidin conjugate.[11]
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained actin filaments using a fluorescence microscope with appropriate filters for ATTO 514 (Excitation: ~511 nm, Emission: ~532 nm).



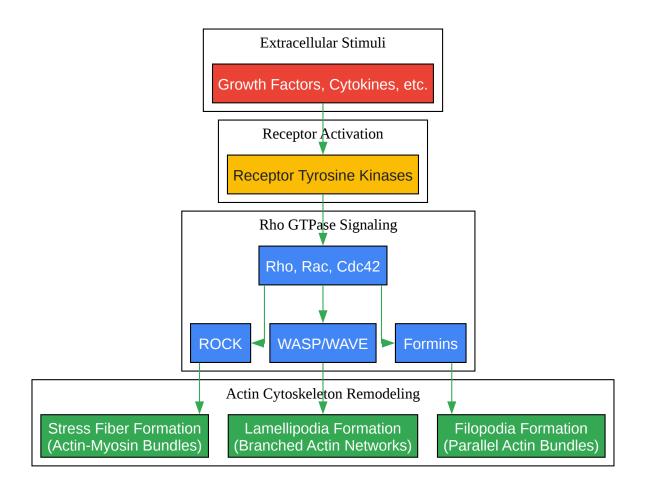
## **Staining Protocol for Suspension Cells**

- Cell Preparation: Harvest cells and wash them with PBS by centrifugation.
- Fixation: Resuspend the cell pellet in 4% formaldehyde in PBS and incubate for 10-20 minutes at room temperature.
- Washing: Wash the cells twice with PBS.
- Permeabilization: Resuspend the cells in 0.1% Triton X-100 in PBS for 3-5 minutes.
- Washing: Wash the cells twice with PBS.
- Blocking: Resuspend the cells in 1% BSA in PBS and incubate for 20-30 minutes.
- Staining: Resuspend the cells in the ATTO 514 phalloidin working solution and incubate for 20-90 minutes at room temperature, protected from light.
- Washing: Wash the cells twice with PBS.
- Mounting: Resuspend the cells in a small volume of PBS and mount them on a microscope slide.
- Imaging: Proceed with fluorescence microscopy.

## **Actin Dynamics in Cell Signaling**

The actin cytoskeleton is a highly dynamic structure that is integral to a multitude of cellular processes, including cell motility, morphogenesis, and cytokinesis. Its remodeling is tightly regulated by a complex network of signaling pathways. One such critical pathway involves the Rho family of small GTPases, which act as molecular switches to control actin organization.





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Fig. 2: Simplified Rho GTPase signaling pathway for actin remodeling.

As depicted in Figure 2, extracellular signals activate cell surface receptors, which in turn activate Rho GTPases such as RhoA, Rac1, and Cdc42. These GTPases then trigger downstream effectors. For instance, RhoA activates ROCK, leading to the formation of contractile stress fibers. Rac1 activation results in the formation of lamellipodia through effectors like the WAVE complex, while Cdc42 activation via WASp leads to the formation of filopodia. **ATTO 514** phalloidin staining allows for the direct visualization of these distinct F-actin structures, providing insights into the activation state of these signaling pathways.



**Troubleshooting** 

Issue	Possible Cause	Solution
High Background	Incomplete washing	Increase the number and duration of wash steps.
Inadequate blocking	Increase blocking time or BSA concentration.	
Phalloidin concentration too high	Optimize the working concentration of ATTO 514 phalloidin.	
Weak Signal	Insufficient permeabilization	Increase permeabilization time or Triton X-100 concentration.
Phalloidin concentration too low	Increase the working concentration of ATTO 514 phalloidin.	
Photobleaching	Use an anti-fade mounting medium and minimize exposure to excitation light.	<del>-</del>
Actin Disruption	Methanol in fixative	Use methanol-free formaldehyde for fixation.[2]
Harsh permeabilization	Reduce Triton X-100 concentration or incubation time.	

## Conclusion

**ATTO 514** phalloidin is a superior fluorescent probe for labeling F-actin in fixed samples. Its exceptional brightness, photostability, and high affinity for actin make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and data provided in this document offer a comprehensive guide for the successful application of **ATTO 514** phalloidin in visualizing the intricate architecture of the actin cytoskeleton.



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